N-(4-cyanophenyl)-2-methylbenzamide
Description
N-(4-cyanophenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl group on the benzoyl moiety and a 4-cyanophenyl substituent on the amide nitrogen. Benzamides are widely explored for their roles in catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric properties. The 4-cyano group is a strong electron-withdrawing group (EWG), which may enhance the polarization of the amide bond and influence reactivity in metal-catalyzed reactions or biological interactions .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C15H12N2O/c1-11-4-2-3-5-14(11)15(18)17-13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18) |
InChI Key |
OEWXOXDMFRGRLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Key Comparisons :
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide (): Structure: The 2-methylbenzamide group is attached to an anthraquinone moiety. Electronic Effects: The anthraquinone provides a conjugated system with electron-deficient properties, while the 2-methyl group offers steric bulk. Applications: Functions as an N,O-bidentate directing group in metal-catalyzed C-H functionalization, enabling γ-selective activation . Synthesis: Achieved via acid chloride coupling with 1-aminoanthraquinone (94% yield), showcasing efficiency compared to DCC/DMAP methods (24% yield) .
N-(2-Nitrophenyl)-4-bromo-benzamide ():
- Structure : Features nitro (EWG) and bromo (moderate EWG) substituents.
- Crystallography : Exists as two molecules per asymmetric unit, highlighting packing differences compared to simpler benzamides .
N-(4-Methylphenyl)-2-hydroxybenzamide (): Structure: Contains a 2-hydroxy (hydrogen-bond donor) and 4-methyl (electron-donating group, EDG) substituents. Applications: Precursor for benzoxazepines; hydrogen bonding via the hydroxyl group influences crystal packing .
N-(4-Cyanophenyl)hydrazinecarbothioamide (): Structure: A thiosemicarbazide derivative with a 4-cyanophenyl group. Synthesis: Prepared from 4-cyanophenyl isothiocyanate and hydrazine, yielding intermediates for antimicrobial thiosemicarbazones .
Electronic Effects Table :
| Compound | Substituents | Electronic Profile | Key Functional Groups |
|---|---|---|---|
| N-(4-cyanophenyl)-2-methylbenzamide | 2-CH₃, 4-CN | Strong EWG (CN), moderate EDG (CH₃) | Cyano, amide |
| N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide | Anthraquinone, 2-CH₃ | Conjugated EWG system | Amide, ketone |
| N-(2-nitrophenyl)-4-bromo-benzamide | 2-NO₂, 4-Br | Dual EWG | Nitro, bromo, amide |
| N-(4-methylphenyl)-2-hydroxybenzamide | 2-OH, 4-CH₃ | EDG (CH₃), hydrogen-bond donor (OH) | Hydroxyl, amide |
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